8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS: 850896-45-6) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. It is a derivative of the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, characterized by a methyl substituent at the 8-position of the benzoxazine ring and a hydrochloride salt form for enhanced stability. This compound is primarily used in pharmaceutical research, with a purity >98% and storage recommendations at room temperature in a sealed, moisture-free environment .
Properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-3-2-4-8-9(7)11-6-5-10-8;/h2-4,10H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFIZDKYHSNGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680592 | |
| Record name | 8-Methyl-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850896-45-6 | |
| Record name | 8-Methyl-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives .
Scientific Research Applications
Biological Activities
1. Anticancer Research
Recent studies have investigated the potential anticancer effects of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride. In vitro assays have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM, indicating potent activity compared to standard chemotherapeutic agents .
2. Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. Preliminary animal studies suggest that it may help protect neuronal cells from oxidative stress-induced damage.
Case Study:
In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain .
Pharmacological Applications
1. Drug Development
The compound is being explored as a lead molecule for the development of new drugs targeting various diseases due to its favorable pharmacokinetic properties and therapeutic potential.
2. Formulation Studies
Research has also been conducted on the formulation of this compound for enhanced bioavailability. Various formulations, including nanoparticles and liposomes, have been tested to improve its delivery and efficacy.
| Study Focus | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 12 | Induction of apoptosis |
| Neuroprotection | Rodent Model | N/A | Reduction of oxidative stress |
Formulation Data
| Formulation Type | Description | Bioavailability Improvement |
|---|---|---|
| Nanoparticles | Encapsulated in biodegradable polymers | Increased by 30% |
| Liposomal Formulation | Liposome-encapsulated for targeted delivery | Increased by 50% |
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is highly versatile, allowing for diverse substitutions that modulate physicochemical and pharmacological properties. Key analogues include:
Pharmacological Relevance
- Bioisosteric Potential: The dihydrobenzooxazine core serves as a bioisostere for carboxylic acids, enhancing metabolic stability. Compounds like TTZ-1 and TTZ-2 (with 2,8-disubstitution) show promise in protein S-acylation inhibition .
- Antidepressant Applications : 8-Bromo derivatives (e.g., 4-benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine) are intermediates in dual-target molecules for 5-HT₆ and GABA-A receptor modulation .
Research and Development Trends
Recent patents and publications highlight the scaffold’s utility in:
- Spirocyclic Derivatives: Synthesized via epoxide ring-opening reactions for novel tricyclic structures with enhanced bioactivity .
- High-Throughput Screening : Enabled by stable hydrochloride salts (e.g., 8-methyl) for identifying enzyme inhibitors .
Biological Activity
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 1260817-74-0) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C9H12ClNO
- Molecular Weight : 185.65 g/mol
- CAS Number : 1260817-74-0
Research indicates that compounds with the oxazine moiety exhibit various biological activities, including:
- Antitumor Activity : Dihydro oxazines have shown promise as antitumor agents. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth under hypoxic conditions, demonstrating selective cytotoxicity towards hypoxic cancer cells while sparing normoxic cells .
- 5-HT6 Receptor Antagonism : A series of benzo[1,4]oxazine derivatives have been synthesized and tested for their affinity towards the 5-HT6 receptor. These compounds displayed subnanomolar affinities and significant brain penetration in animal models, suggesting potential applications in treating neurological disorders .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Studies
- Antitumor Efficacy : In a study evaluating various oxazine derivatives against HepG2 liver cancer cells, compound 10 exhibited significant inhibition of cell growth under hypoxic conditions with an IC50 of 10 ± 3.7 μM. This selectivity indicates potential for targeted cancer therapy .
- Neurological Applications : The development of benzo[1,4]oxazine derivatives as selective 5-HT6 receptor antagonists showed promising results in reducing symptoms associated with cognitive impairments in animal models. These findings support further investigation into their use for treating conditions like Alzheimer's disease .
Q & A
What are the established synthetic routes for 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how do reaction conditions influence product purity?
The compound is typically synthesized via cyclization of substituted o-aminophenol derivatives. Key methods include:
- Mitsunobu conditions : Enables stereochemical control by coupling alcohols with amines, minimizing side products (e.g., ZnCl₂-free conditions yield enantiopure intermediates) .
- Palladium-catalyzed cross-coupling : Used to introduce substituents (e.g., bromo or chloro groups) for downstream functionalization .
- Biocatalytic reduction : Asymmetric synthesis via alcohol dehydrogenases (ADH-A) achieves high enantiomeric excess (>99% ee) in ketone intermediates .
Methodological Note : Optimize solvent (e.g., toluene for Pd catalysis), temperature (95°C for cross-coupling), and stoichiometry (1.2 equiv benzyl bromide for alkylation) to suppress byproducts .
How can researchers resolve contradictions in spectroscopic data for substituted benzoxazines?
Discrepancies in NMR or IR spectra often arise from:
- Conformational isomerism : Substituents (e.g., methyl groups) restrict ring puckering, altering peak splitting .
- Hydrogen bonding : Hydroxyl or amine groups in derivatives like 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one cause solvent-dependent shifts .
Resolution Strategy :
What advanced strategies enable enantioselective synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives?
Beyond traditional resolution:
- Organocatalysis : Chiral phosphoric acids induce asymmetry in imine reductions .
- Metal-catalyzed hydrosilylation : Rhodium complexes with (S)-BINAP ligands achieve >90% ee in hydrogenation steps .
- Chemoenzymatic cascades : ADH-A paired with ketoreductases converts nitro ketones to enantiopure alcohols (e.g., (S)-5e, 91% yield) .
Critical Consideration : Screen buffer pH (TRIS-HCl pH 7.5) and temperature (25°C vs. 37°C) to stabilize enzyme activity .
How do substituents (e.g., halogens, alkyl groups) modulate the biological activity of benzoxazine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (Cl, Br) : Enhance metabolic stability but may reduce solubility (logP increases by ~0.5 per halogen) .
- Methyl groups at position 3 : Improve binding to serotonin receptors (5-HT₆) by 2-fold compared to unsubstituted analogs .
Experimental Design :
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Column chromatography : Hexane:EtOAc (6:1) resolves polar byproducts (e.g., unreacted amines) .
- Acid-base extraction : Partition between 10% HCl and ethyl acetate removes non-basic impurities .
- Recrystallization : Ethanol/HCl yields high-purity hydrochloride salts (m.p. 147.9–152.9°C) .
Data-Driven Tip : Monitor TLC (Rf = 0.24 in 10% EtOAc/hexane) to confirm product homogeneity .
How can researchers mitigate challenges in scaling up benzoxazine synthesis while maintaining stereochemical integrity?
- Continuous flow reactors : Reduce racemization by minimizing residence time at high temperatures .
- Catalyst immobilization : Silica-supported Pd nanoparticles improve recyclability (5 cycles with <5% activity loss) .
- In-line analytics : PAT tools (e.g., FT-IR probes) enable real-time monitoring of enantiomeric excess .
What mechanistic insights explain the regioselectivity of benzoxazine ring-opening reactions?
- Nucleophilic attack : Epoxide ring-opening by 2-haloanilines favors the less sterically hindered position (e.g., C-6 over C-8) .
- Acid catalysis : Protic solvents (MeOH) protonate the oxazine oxygen, directing nucleophiles to the β-carbon .
Validation Method : Isotopic labeling (¹⁸O) tracks oxygen migration during hydrolysis .
How do computational methods (e.g., DFT, molecular docking) support the design of benzoxazine-based inhibitors?
- Docking simulations : Predict binding modes to targets like URAT1 (e.g., ΔG = -9.2 kcal/mol for 6-chloro derivatives) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to prioritize redox-stable candidates .
Workflow :- Generate 3D conformers with MacroModel.
- Validate with COSMO-RS solvation models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
